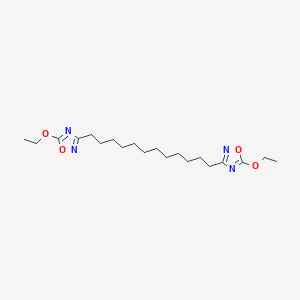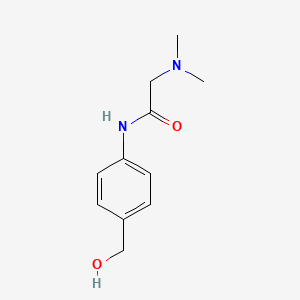
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide is an organic compound with a molecular formula of C11H16N2O2 It is characterized by the presence of a dimethylamino group, a hydroxymethyl group, and an acetamide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide typically involves the reaction of dimethylamine with chloroacetyl chloride to form N,N-dimethyl-2-chloroacetamide. This intermediate is then reacted with p-hydroxyphenylacetic acid to yield the target compound . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxymethyl and acetamide groups can enhance binding affinity through additional interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Dimethylamino-N-(4-hydroxyphenyl)acetamide
- 2-Dimethylamino-N-(4-methylphenyl)acetamide
- 2-Diethylamino-N-(4-hydroxymethylphenyl)acetamide
Uniqueness
2-Dimethylamino-N-(4-hydroxymethylphenyl)acetamide is unique due to the presence of both a dimethylamino group and a hydroxymethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The hydroxymethyl group, in particular, enhances its solubility and reactivity compared to similar compounds without this group.
Propriétés
Numéro CAS |
650628-76-5 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-N-[4-(hydroxymethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)7-11(15)12-10-5-3-9(8-14)4-6-10/h3-6,14H,7-8H2,1-2H3,(H,12,15) |
Clé InChI |
UCSWHABVASRVKU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(=O)NC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
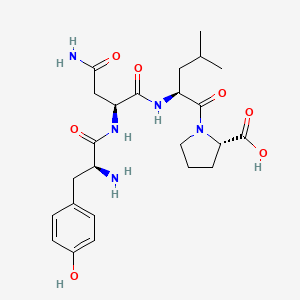
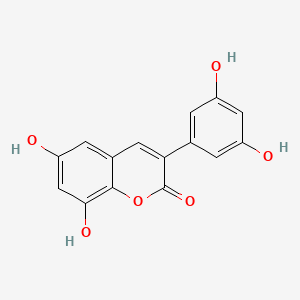
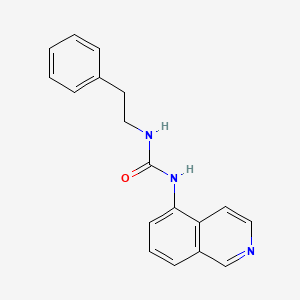
![1H-Indazole, 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-](/img/structure/B12603880.png)

propanedinitrile](/img/structure/B12603886.png)
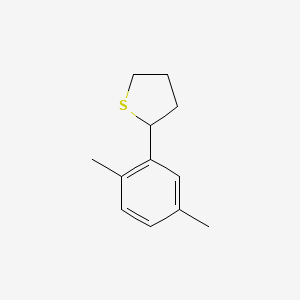
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
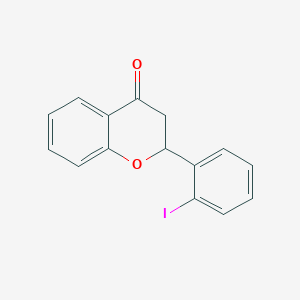
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
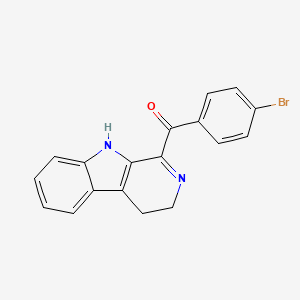
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
